2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide
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Overview
Description
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide is a synthetic organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(4-methyl-1,3-thiazol-2-yl)oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide can be compared with other thiazole-containing compounds, such as:
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound also features a thiazole ring and has similar biological activities.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These derivatives have been studied for their anticancer properties.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-7-17-10(13-8)11(14-9(15)6-12)2-4-16-5-3-11/h7H,2-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJWPZLWCEMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCOCC2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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